N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Description
N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a heterocyclic compound featuring a fused pyrazolo[5,1-b]quinazoline core. Its structure includes a 4-chlorophenylamine substituent at position 9, a methyl group at position 2, and a phenyl group at position 3 (Figure 1). The compound’s canonical SMILES (CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)Cl) and InChI key confirm its stereochemical configuration .
Properties
Molecular Formula |
C23H21ClN4 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
InChI |
InChI=1S/C23H21ClN4/c1-15-21(16-7-3-2-4-8-16)23-26-20-10-6-5-9-19(20)22(28(23)27-15)25-18-13-11-17(24)12-14-18/h2-4,7-8,11-14,25H,5-6,9-10H2,1H3 |
InChI Key |
NBFZSUNRTIIPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of anthranilic acid derivatives and various substituted anilines . Industrial production methods often employ microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and its effects on various cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazoloquinazoline core. The structural features—specifically the presence of a chlorophenyl group and a tetrahydropyrazole moiety—are believed to contribute to its biological properties.
Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinazolines and pyrazoles have demonstrated anti-proliferative effects across various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell cycle regulation and apoptosis induction.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Phenyl-4-quinolone | PC-3 Prostate Cancer | 0.85 | G2/M arrest |
| 2-Methyl-3-phenyl-pyrazole | HepG2 Liver Cancer | 1.81 | Apoptosis induction |
| N-(4-chlorophenyl)-2-methyl-pyrazolo[5,1-b]quinazoline | A549 Lung Cancer | 0.90 | Microtubule disruption |
The proposed mechanisms for the anticancer effects of this compound include:
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, preventing them from dividing.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been noted in studies involving related structures.
- Microtubule Disruption : The compound may interfere with microtubule dynamics, leading to mitotic arrest and subsequent cell death.
Case Studies and Research Findings
A study evaluating a series of pyrazoloquinazoline derivatives indicated that modifications at specific positions significantly impacted their anticancer efficacy. For instance:
- Case Study 1 : A derivative with a similar structure was tested against several cancer lines (HepG2, A549), showing IC50 values ranging from 0.85 µM to 3.32 µM.
- Case Study 2 : In another investigation involving quinazolines, compounds exhibited selective inhibition against kinases involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
